molecular formula C27H34F2 B046902 TRANS,TRANS-4''-(4''-PROPYLBICYCLOHEXYL-4-YL)-3,4-DIFLUOROBIPHENYL CAS No. 119990-81-7

TRANS,TRANS-4''-(4''-PROPYLBICYCLOHEXYL-4-YL)-3,4-DIFLUOROBIPHENYL

Cat. No.: B046902
CAS No.: 119990-81-7
M. Wt: 396.6 g/mol
InChI Key: DOTCXRSWJCSMMA-UHFFFAOYSA-N
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Description

trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bicyclohexyl group and two fluorine atoms attached to a biphenyl core. The specific arrangement of these groups imparts distinct physical and chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bicyclohexyl Group: This step involves the preparation of the bicyclohexyl moiety through a series of cyclization reactions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using appropriate alkylating agents.

    Attachment of the Biphenyl Core: The biphenyl core is synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of palladium catalysts.

Industrial Production Methods

Industrial production of trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

    trans,trans-3,4,5-Trifluoro-4’-(4’-propylbicyclohexyl-4-yl)biphenyl: Similar structure but with an additional fluorine atom.

    trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl: Another trifluorinated derivative with different substitution patterns.

Uniqueness

  • The specific arrangement of the propylbicyclohexyl and difluorobiphenyl groups in trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl imparts unique physical and chemical properties, such as enhanced stability and reactivity.
  • The presence of two fluorine atoms provides distinct electronic effects, influencing its interactions with other molecules and its overall reactivity.

Properties

IUPAC Name

1,2-difluoro-4-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2/c1-2-3-19-4-6-20(7-5-19)21-8-10-22(11-9-21)23-12-14-24(15-13-23)25-16-17-26(28)27(29)18-25/h12-22H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTCXRSWJCSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560739
Record name 4~3~,4~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119990-81-7
Record name 4~3~,4~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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